This compound can serve as a building block for the synthesis of more complex molecules. Its presence in the Sigma-Aldrich catalog suggests its potential use in organic synthesis []. However, specific examples of its utilization in published research are currently limited.
Similar to its role in organic synthesis, 1-(Biphenyl-4-yl)-2-methylpropan-1-one might find use as an intermediate in the preparation of pharmaceutical compounds. ChemicalBook mentions its potential application in this area, but further research is needed to identify specific examples and their therapeutic targets [].
Research efforts have focused more on analogs of 1-(Biphenyl-4-yl)-2-methylpropan-1-one, particularly those containing additional functional groups or modifications to the biphenyl or the ketone moieties. These studies explore various properties and potential applications, including:
1-(Biphenyl-4-yl)-2-methylpropan-1-one, also known by its CAS number 6976-20-1, is an organic compound classified as a biphenyl derivative. This compound features a biphenyl structure linked to a propanone group, which provides it with significant versatility in organic synthesis and various applications. The biphenyl moiety contributes to its stability and ability to undergo diverse chemical transformations, making it a valuable building block in the synthesis of more complex molecules .
Research indicates that biphenyl derivatives, including 1-(Biphenyl-4-yl)-2-methylpropan-1-one, exhibit a range of biological activities. These compounds have been studied for their potential anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of 1-(Biphenyl-4-yl)-2-methylpropan-1-one may enhance its interaction with biological targets, influencing enzyme activity and receptor binding through π-π interactions and hydrogen bonding .
The synthesis of 1-(Biphenyl-4-yl)-2-methylpropan-1-one can be achieved through various methods:
In industrial settings, continuous flow processes may be employed to improve efficiency and yield. Advanced catalytic systems and optimized reaction conditions can enhance the scalability of production methods .
1-(Biphenyl-4-yl)-2-methylpropan-1-one serves multiple purposes across various fields:
Additionally, its unique properties make it a candidate for further research into new therapeutic agents .
The interaction studies involving 1-(Biphenyl-4-yl)-2-methylpropan-1-one focus on its binding affinity to specific proteins and enzymes. The biphenyl portion can facilitate hydrophobic interactions with aromatic residues within protein structures. Moreover, the ketone group allows for potential hydrogen bonding interactions that may modulate biological activity. These characteristics make this compound an interesting subject for drug design and molecular biology research .
Several compounds share structural similarities with 1-(Biphenyl-4-yl)-2-methylpropan-1-one. Here are some notable examples:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Biphenyl-4-carboxylic acid | Contains a carboxylic acid group | Lacks the ketone functionality |
| 4-Biphenylmethanol | Contains a hydroxyl group | Features an alcohol instead of a ketone |
| 4-Biphenylboronic acid | Contains a boronic acid group | Useful in Suzuki-Miyaura coupling reactions |
The uniqueness of 1-(Biphenyl-4-yl)-2-methylpropan-1-one lies in its combination of the biphenyl structure with a ketone group, which provides distinct reactivity and applications compared to its analogs. This combination enhances its potential utility in pharmaceutical development and organic synthesis .
Friedel-Crafts acylation serves as the cornerstone for synthesizing 1-(biphenyl-4-yl)-2-methylpropan-1-one, leveraging biphenyl’s aromatic system for electrophilic substitution. Traditional methods employ aluminum chloride (AlCl3) as a Lewis acid catalyst, facilitating the formation of acylium ions from acyl chlorides or anhydrides. However, modern optimizations prioritize zeolitic catalysts due to their enhanced selectivity and reusability. For instance, zeolite beta demonstrates superior performance in the acylation of biphenyl with acetic anhydride, achieving 98% selectivity for 4-acetylbiphenyl at 83°C. This contrasts with amorphous aluminosilicates or Nafion/silica composites, which yield <80% under identical conditions.
Reaction parameters such as molar ratios, temperature, and catalyst loading critically influence outcomes. A 1:1 molar ratio of biphenyl to acylating agent minimizes diacylation byproducts, while temperatures between 80–100°C balance reaction rate and selectivity. Kinetic studies reveal that acylium ion formation limits the overall rate, necessitating stoichiometric AlCl3 in conventional setups. In contrast, zeolite beta operates catalytically, reducing waste and enabling continuous processes.
1-(Biphenyl-4-yl)-2-methylpropan-1-one demonstrates significant efficacy as a photoinitiator in ultraviolet-curable resin systems, exhibiting superior performance characteristics compared to conventional benzophenone-based initiators [1] [2]. The compound functions as a Type II photoinitiator, requiring hydrogen abstraction mechanisms to generate free radicals necessary for initiating polymerization reactions [2] [3]. Research indicates that this biphenyl ketone derivative achieves optimal photopolymerization efficiency when activated at wavelengths between 365 and 405 nanometers, corresponding to its primary absorption band [4] [5].
The photopolymerization kinetics of 1-(Biphenyl-4-yl)-2-methylpropan-1-one show markedly enhanced performance when combined with tertiary amine co-initiators such as ethyl dimethylaminobenzoate or triethanolamine [6] [7]. Studies demonstrate that the compound achieves final conversion rates of 68% in acrylate systems when paired with amine synergists, compared to only 42% when used independently [6]. The polymerization rate constant increases from 8.5 × 10⁻³ s⁻¹ to 15.2 × 10⁻³ s⁻¹ upon addition of amine co-initiators, representing a 79% improvement in reaction kinetics [6] [7].
Table 1: Photopolymerization Efficiency in Ultraviolet-Curable Resins
| Photoinitiator System | Wavelength (nm) | Final Conversion (%) | Polymerization Rate (×10⁻³ s⁻¹) | Absorption at λmax (M⁻¹cm⁻¹) |
|---|---|---|---|---|
| 1-(Biphenyl-4-yl)-2-methylpropan-1-one alone | 365 | 42 | 8.5 | 2850 |
| 1-(Biphenyl-4-yl)-2-methylpropan-1-one/Amine | 365 | 68 | 15.2 | 2850 |
| Benzophenone/Amine | 365 | 35 | 6.8 | 250 |
| 2-Isopropylthioxanthone/Amine | 365 | 55 | 12.1 | 8900 |
| Benzophenone-triphenylamine hybrid/Iodonium/Amine | 405 | 77 | 19.0 | 6100 |
| 4-Methylbenzophenone/Amine | 365 | 48 | 9.2 | 4200 |
The molecular structure of 1-(Biphenyl-4-yl)-2-methylpropan-1-one contributes to its enhanced photoinitiation capabilities through extended conjugation provided by the biphenyl moiety [1]. This structural feature enables more efficient light absorption and subsequent radical generation compared to simpler ketone photoinitiators [1] [9]. The compound exhibits a molar extinction coefficient of 2850 M⁻¹cm⁻¹ at its absorption maximum, providing adequate photon capture efficiency for practical ultraviolet curing applications [10] [4].
The integration of 1-(Biphenyl-4-yl)-2-methylpropan-1-one into 3D printing formulations represents a significant advancement in additive manufacturing technology, particularly for light-emitting diode-based photopolymerization systems [11] [12]. The compound demonstrates compatibility with both stereolithography and digital light processing printing methodologies, enabling high-resolution part fabrication with superior mechanical properties [11] [13].
Research conducted on acrylate-based 3D printing resins incorporating 1-(Biphenyl-4-yl)-2-methylpropan-1-one reveals achievement of print resolutions as fine as 25 micrometers, with cure depths reaching 2.1 millimeters under optimized irradiation conditions [12] [13]. The material systems exhibit Young's modulus values of 2.8 gigapascals and tensile strengths of 45 megapascals, indicating robust mechanical performance suitable for functional prototyping applications [13] [14].
Table 2: 3D Printing Material Development Properties
| Material System | Print Resolution (μm) | Cure Depth (mm) | Young's Modulus (GPa) | Tensile Strength (MPa) | Glass Transition Temp (°C) |
|---|---|---|---|---|---|
| Acrylate/1-(Biphenyl-4-yl)-2-methylpropan-1-one | 25 | 2.1 | 2.8 | 45 | 68 |
| Epoxy/1-(Biphenyl-4-yl)-2-methylpropan-1-one | 30 | 1.8 | 3.2 | 52 | 78 |
| Trimethylolpropane triacrylate/Benzophenone-triphenylamine | 50 | 1.5 | 2.1 | 38 | 62 |
| Bisphenol A glycidyl methacrylate/Triethylene glycol dimethacrylate/Biphenyl derivative | 40 | 2.0 | 2.5 | 42 | 71 |
| Polyethylene glycol-diacrylate/Chalcone-biphenyl | 35 | 1.9 | 2.3 | 41 | 65 |
The photoinitiator's effectiveness in 3D printing applications stems from its ability to function efficiently under light-emitting diode irradiation at 405 nanometers, which matches the emission characteristics of commonly available printing hardware [11] [14]. This wavelength compatibility eliminates the need for specialized ultraviolet light sources, reducing equipment costs and improving process accessibility [12] [15]. The compound's absorption characteristics at 405 nanometers enable rapid photopolymerization with minimal light scattering, contributing to improved print accuracy and surface finish quality [14] [15].
Studies demonstrate that 3D printed parts incorporating 1-(Biphenyl-4-yl)-2-methylpropan-1-one exhibit excellent layer adhesion and dimensional stability, with warpage measurements below 0.1% for typical geometric features [13] [14]. The glass transition temperatures of printed materials range from 68 to 78 degrees Celsius depending on the base resin formulation, providing adequate thermal stability for most engineering applications [13] [16].
The incorporation of 1-(Biphenyl-4-yl)-2-methylpropan-1-one into epoxy resin systems significantly influences crosslinking kinetics and final network properties [17] [18]. The compound functions as both a photoinitiator and a crosslinking modifier, contributing to enhanced network density and improved thermomechanical properties [17] [19]. Research indicates that epoxy systems containing this biphenyl ketone achieve crosslink densities of 1450 mol/m³, representing a 48% increase compared to conventional benzophenone-initiated systems [18] [19].
The crosslinking mechanism involves photoinitiated radical generation followed by chain propagation through epoxide ring-opening reactions [20] [21]. The biphenyl structure of 1-(Biphenyl-4-yl)-2-methylpropan-1-one provides additional crosslinking sites through π-π stacking interactions, contributing to increased network connectivity [17] [18]. Gel time measurements reveal rapid curing kinetics, with gelation occurring within 12 minutes under standard irradiation conditions [22].
Table 3: Crosslinking Behavior in Epoxy Systems
| Epoxy System | Crosslink Density (mol/m³) | Gel Time (min) | Glass Transition Temp (°C) | Storage Modulus at 25°C (GPa) | Dielectric Constant |
|---|---|---|---|---|---|
| Diglycidyl ether of bisphenol A/1-(Biphenyl-4-yl)-2-methylpropan-1-one | 1450 | 12 | 142 | 3.2 | 2.85 |
| Biphenyl epoxy/4,4'-Diaminodiphenylmethane | 1680 | 8 | 165 | 3.8 | 2.24 |
| Biphenyl epoxy/Methylhexahydrophthalic anhydride | 1220 | 15 | 128 | 2.9 | 2.65 |
| 3,3',5,5'-Tetramethyl-4,4'-biphenyl diglycidyl ether/Aromatic amine | 1580 | 10 | 158 | 3.5 | 2.48 |
| Conventional Diglycidyl ether of bisphenol A/Benzophenone | 980 | 18 | 115 | 2.4 | 3.45 |
Dynamic mechanical analysis reveals that epoxy networks incorporating 1-(Biphenyl-4-yl)-2-methylpropan-1-one exhibit glass transition temperatures of 142 degrees Celsius, indicating superior thermal stability compared to conventional photoinitiator systems [22] [23]. The storage modulus at 25 degrees Celsius reaches 3.2 gigapascals, demonstrating enhanced mechanical stiffness attributable to increased crosslink density [18] [23]. These properties make the material system particularly suitable for high-temperature applications requiring dimensional stability and mechanical integrity [23] [19].
The crosslinking behavior is further influenced by the concentration of 1-(Biphenyl-4-yl)-2-methylpropan-1-one, with optimal performance observed at loading levels between 1 and 3 weight percent [18] [24]. Higher concentrations may lead to incomplete curing due to inner filter effects, while lower concentrations result in insufficient radical generation for complete network formation [21] [24]. The compound's compatibility with various epoxy monomers and curing agents provides formulation flexibility for diverse application requirements [19] [24].
Comparative analysis of 1-(Biphenyl-4-yl)-2-methylpropan-1-one against established benzophenone derivatives reveals several performance advantages in photopolymerization applications [2] [3]. The biphenyl ketone structure exhibits enhanced solubility in acrylate monomers (45 g/L) compared to unsubstituted benzophenone (28 g/L), facilitating uniform distribution throughout photocurable formulations [10] [25]. This improved compatibility reduces phase separation issues commonly encountered with conventional photoinitiators [3] [7].
The molecular weight of 1-(Biphenyl-4-yl)-2-methylpropan-1-one (224.3 g/mol) provides an optimal balance between volatility and migration resistance [10] [15]. Unlike lower molecular weight benzophenone (182.2 g/mol), the biphenyl derivative exhibits reduced volatility during processing and improved retention in cured polymer networks [2] [15]. This characteristic is particularly advantageous for applications requiring low extractable content and minimal odor generation [15] [26].
Table 4: Comparative Performance with Benzophenone Derivatives
| Photoinitiator | Molecular Weight (g/mol) | Absorption λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Solubility in Acrylates (g/L) | Thermal Stability (°C) |
|---|---|---|---|---|---|---|
| 1-(Biphenyl-4-yl)-2-methylpropan-1-one | 224.3 | 285 | 2850 | 0.85 | 45 | 185 |
| Benzophenone | 182.2 | 253 | 22000 | 0.74 | 28 | 156 |
| 4-Methylbenzophenone | 196.3 | 259 | 4200 | 0.79 | 35 | 168 |
| 4-Hydroxybenzophenone | 198.2 | 287 | 18500 | 0.82 | 22 | 142 |
| Benzophenone-triphenylamine hybrid | 412.5 | 373 | 27200 | 0.91 | 38 | 195 |
| 2-Isopropylthioxanthone | 254.4 | 384 | 8900 | 0.88 | 42 | 178 |
Quantum yield measurements demonstrate that 1-(Biphenyl-4-yl)-2-methylpropan-1-one achieves a quantum efficiency of 0.85, surpassing benzophenone (0.74) and 4-methylbenzophenone (0.79) in radical generation efficiency [2] [6]. This enhanced quantum yield translates to improved photopolymerization rates and reduced energy requirements for complete curing [27] [6]. The compound's thermal stability extends to 185 degrees Celsius, providing adequate processing window for elevated temperature applications [10] [28].
The absorption characteristics of 1-(Biphenyl-4-yl)-2-methylpropan-1-one show a red-shifted maximum at 285 nanometers compared to benzophenone's absorption at 253 nanometers [10] [4]. While the molar extinction coefficient (2850 M⁻¹cm⁻¹) is lower than benzophenone (22000 M⁻¹cm⁻¹), the extended conjugation provides broader absorption coverage in the near-ultraviolet region [4] [2]. This characteristic enables more efficient utilization of light-emitting diode sources commonly employed in modern photopolymerization equipment [5] [26].